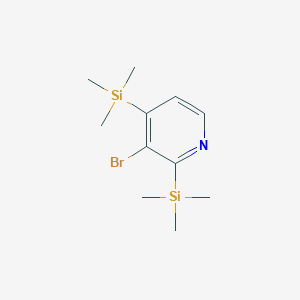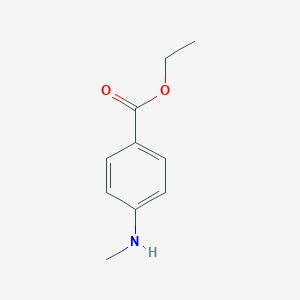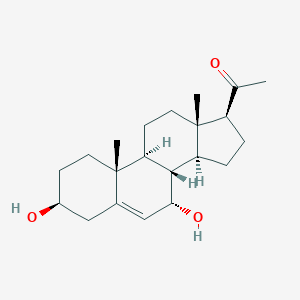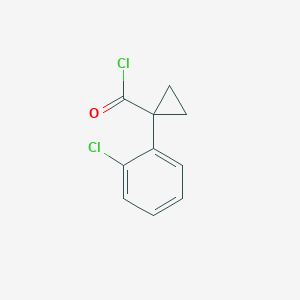
1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is widely used in the synthesis of various organic molecules, and its mechanism of action has been extensively studied in recent years. In
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride has numerous scientific research applications. It is widely used in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials science. This compound is also used as a reagent in the preparation of chiral cyclopropanes, which have been shown to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of 1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride is not fully understood. However, it is believed to function as an electrophilic carbonyl compound that can react with various nucleophiles. This reaction can result in the formation of various organic molecules, including chiral cyclopropanes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride have not been extensively studied. However, it has been shown to have low toxicity and is relatively stable under normal laboratory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride in lab experiments is its ability to react with various nucleophiles, which can result in the formation of various organic molecules. However, one limitation of this compound is its relatively low reactivity, which can make it difficult to use in certain reactions.
Zukünftige Richtungen
There are numerous future directions for research on 1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride. One area of research could focus on developing new synthesis methods for this compound that are more efficient and environmentally friendly. Another area of research could focus on exploring the biological activities of chiral cyclopropanes that are synthesized using this compound. Additionally, more research could be conducted to better understand the mechanism of action of this compound and its potential applications in various fields of science.
Synthesemethoden
The synthesis of 1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride involves the reaction between 2-chlorobenzoyl chloride and cyclopropane in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction results in the formation of the desired compound, which can be purified through various methods such as recrystallization or column chromatography.
Eigenschaften
CAS-Nummer |
151154-92-6 |
|---|---|
Produktname |
1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride |
Molekularformel |
C10H8Cl2O |
Molekulargewicht |
215.07 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H8Cl2O/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2 |
InChI-Schlüssel |
MVIWGPPSRRVDIU-UHFFFAOYSA-N |
SMILES |
C1CC1(C2=CC=CC=C2Cl)C(=O)Cl |
Kanonische SMILES |
C1CC1(C2=CC=CC=C2Cl)C(=O)Cl |
Synonyme |
Cyclopropanecarbonyl chloride, 1-(2-chlorophenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



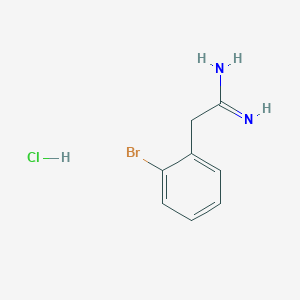
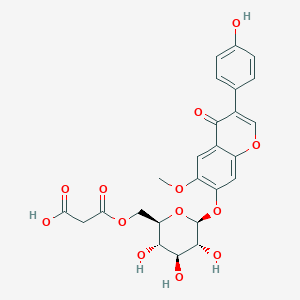
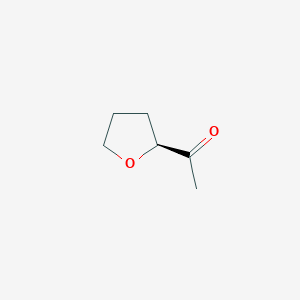
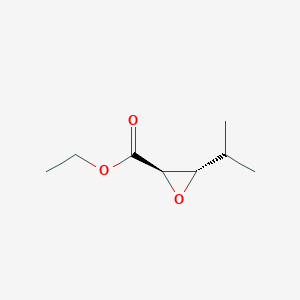
![Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate](/img/structure/B139397.png)
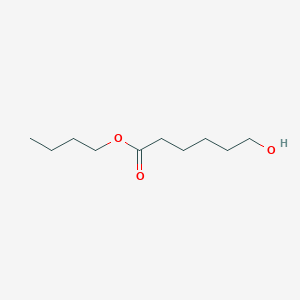
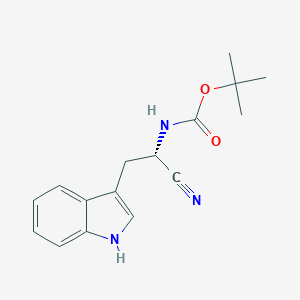
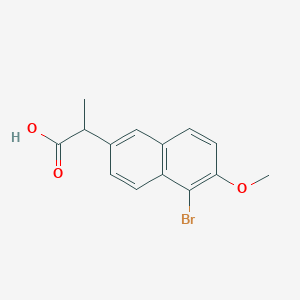
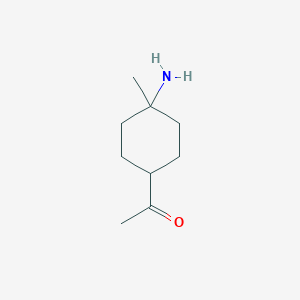
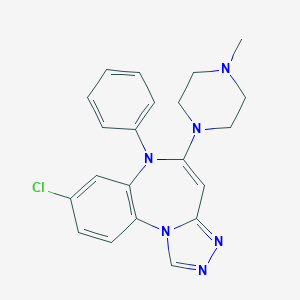
amino}benzoate](/img/structure/B139408.png)
